molecular formula C11H11F3O4 B1402997 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone CAS No. 919530-43-1

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone

Cat. No. B1402997
M. Wt: 264.2 g/mol
InChI Key: NJLDWIMVQKZBEY-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C11H11F3O4 . It has a molecular weight of 264.2 .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone” consists of a trifluoroethanone group attached to a trimethoxyphenyl group . The trifluoroethanone group contains a carbonyl (C=O) group and three fluorine atoms attached to the same carbon atom. The trimethoxyphenyl group consists of a phenyl ring with three methoxy (OCH3) groups attached .

Scientific Research Applications

1. Environmental Applications

  • An environmentally benign process was developed for preparing 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives. These compounds showed moderate antifungal activity, suggesting potential applications in environmental biocontrol (Yang et al., 2004).

2. Synthetic Chemistry

  • The compound was utilized in the synthesis of trifluoromethylnaphthalenes through reactions with benzylic Grignard reagents. This highlights its role in facilitating diverse chemical syntheses (Mellor et al., 2000).
  • Another study described the synthesis of phosphorus compounds containing trifluoromethyl groups using a compound similar to 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone. This method offers a straightforward approach for preparing complex phosphorus compounds (Kalantari et al., 2006).
  • A study explored the reaction of 3-aryl-1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ones, leading to the cleavage of the alkyne moiety and production of 1-(3,4,5-trimethoxyphenyl)ethanone. This research contributes to the field of organic synthesis and reaction mechanisms (Vasilevsky et al., 2015).

3. Material Science

  • In material science, the compound was used in the synthesis of hyperbranched polymers with controlled degrees of branching, demonstrating its utility in polymer chemistry (Segawa et al., 2010).

4. Analytical Chemistry

  • The compound has been used in the development of sensitive analytical methods, such as in the determination of genotoxic impurities in fluconazole samples by liquid chromatography–tandem mass spectrometry (Devanna & Reddy, 2016).

5. Biological Studies

  • Its derivatives have been synthesized and tested for antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Nandhikumar & Subramani, 2018).

Safety And Hazards

The safety data sheet for a similar compound, “2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone”, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLDWIMVQKZBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744626
Record name 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone

CAS RN

919530-43-1
Record name 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Sridar, Y Kobayashi, H Brevig, UM Kent… - Drug metabolism and …, 2006 - ASPET
The metabolism of arylhydrazines by cytochromes P450 (P450s) has previously been shown to yield aryl-iron complexes that inhibit P450 enzymes as a result of heme modification. …
Number of citations: 12 dmd.aspetjournals.org

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